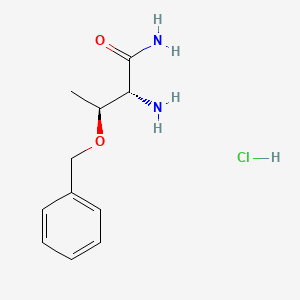

H-D-Thr(bzl)-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWGOJCUBYNGK-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of H-D-Thr(Bzl)-NH2 HCl from D-Threonine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of H-D-Thr(Bzl)-NH2 HCl, a valuable chiral building block in modern drug discovery and peptide synthesis. We will dissect the strategic considerations behind the chosen synthetic pathway, offering not just a methodology, but a framework for understanding the causality of each experimental step. This document is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Overview: A Three-Act Synthesis

The transformation of D-threonine, a readily available chiral amino acid, into the side-chain protected, C-terminally amidated this compound is a multi-step process that hinges on a robust protecting group strategy. The chosen pathway can be logically divided into three core stages:

-

Orthogonal Protection of D-Threonine : The initial and most critical phase involves the sequential protection of the α-amino and side-chain hydroxyl groups of D-threonine. This ensures that subsequent reactions are directed specifically to the carboxyl group.

-

C-Terminal Amidation : With the amine and hydroxyl functionalities masked, the carboxyl group is activated and converted to a primary amide. This transformation is pivotal for peptidomimetic design and enhancing the pharmacokinetic profile of peptide-based therapeutics.

-

Selective Deprotection and Salt Formation : The final act involves the selective removal of the α-amino protecting group under acidic conditions, which concurrently yields the stable hydrochloride salt of the target molecule.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for H-D-Thr(Bzl)-NH2.HCl.

Experimental Protocols and Mechanistic Insights

Stage 1: Protection of D-Threonine

The cornerstone of this synthesis is the use of orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group for the α-amine and the benzyl (Bzl) ether for the side-chain hydroxyl group. This strategy is a classic in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The Boc group is labile to acid, while the benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved by stronger acids or hydrogenolysis.[2][3]

The first step is the protection of the α-amino group of D-threonine with a Boc group. This is typically achieved by reacting D-threonine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4] The base is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O.

Experimental Protocol:

-

Suspend D-threonine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with the addition of NaOH solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up involves an acidic wash to protonate the carboxylate and any unreacted amine, followed by extraction with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-D-Thr-OH.

The side-chain hydroxyl group of threonine is protected as a benzyl ether to prevent its acylation during the subsequent amidation step.[5] This is typically accomplished via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.[6]

Experimental Protocol:

-

Dissolve Boc-D-Thr-OH in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

-

After the evolution of hydrogen gas ceases, add benzyl bromide (BnBr) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted into an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel to afford pure Boc-D-Thr(Bzl)-OH.[7]

The chemical structures of the key molecules in this synthesis are depicted below:

Caption: Key chemical structures in the synthesis.

Stage 2: C-Terminal Amidation of Boc-D-Thr(Bzl)-OH

The conversion of the carboxylic acid to a primary amide is a crucial step. This is commonly achieved using a carbodiimide-mediated coupling reaction.[8] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by ammonia. To suppress potential side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10]

Experimental Protocol:

-

Dissolve Boc-D-Thr(Bzl)-OH in a suitable anhydrous solvent, such as dichloromethane (DCM) or DMF.

-

Add HOBt and a source of ammonia, such as ammonium chloride (NH₄Cl), along with a non-nucleophilic base like diisopropylethylamine (DIEA) to generate ammonia in situ.

-

Cool the mixture in an ice bath and add the carbodiimide coupling agent (e.g., EDC).

-

Allow the reaction to proceed at room temperature overnight.

-

The work-up typically involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.

-

The resulting Boc-D-Thr(Bzl)-NH₂ is then purified, often by recrystallization or flash chromatography.

| Reagent/Parameter | Molar Ratio (to Boc-D-Thr(Bzl)-OH) | Purpose |

| Ammonium Chloride (NH₄Cl) | 1.2 | Source of ammonia |

| HOBt | 1.1 | Racemization suppressant and coupling additive |

| EDC | 1.2 | Carbodiimide coupling agent |

| DIEA | 1.5 | Non-nucleophilic base |

| Solvent | - | Anhydrous DCM or DMF |

| Temperature | 0 °C to Room Temperature | Controlled reaction conditions |

| Reaction Time | 12-24 hours | To ensure completion of the reaction |

Table 1: Typical Reagent Stoichiometry and Conditions for Amidation.

Stage 3: Boc Deprotection and Salt Formation

The final step is the removal of the N-terminal Boc protecting group to unveil the primary amine. This is achieved under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent like dioxane or methanol.[11][12] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[13] The use of excess HCl ensures that the final product is isolated as its stable hydrochloride salt.[14]

Experimental Protocol:

-

Dissolve the purified Boc-D-Thr(Bzl)-NH₂ in a minimal amount of a suitable organic solvent, such as methanol or ethyl acetate.

-

Add a solution of 4 M HCl in dioxane dropwise with stirring at 0 °C.

-

Allow the reaction to stir at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is typically triturated with a non-polar solvent like diethyl ether to remove any organic impurities.

-

The final product, H-D-Thr(Bzl)-NH₂·HCl, is collected by filtration and dried under vacuum.

| Parameter | Condition | Rationale |

| Reagent | 4 M HCl in Dioxane | Efficient and selective cleavage of the Boc group |

| Temperature | 0 °C to Room Temperature | Controlled deprotection, minimizing side reactions |

| Reaction Time | 1-4 hours | Typically sufficient for complete deprotection |

| Work-up | Trituration with ether | Removes non-polar impurities and byproducts |

| Expected Yield | >90% | Generally a high-yielding reaction |

Table 2: Typical Conditions for Boc Deprotection.

Purification and Characterization

Throughout the synthesis, purification of intermediates and the final product is paramount to ensure high quality. Recrystallization and column chromatography are the primary methods employed.[15]

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.[16][17]

Conclusion

The synthesis of this compound from D-threonine is a well-established and robust process that relies on fundamental principles of organic chemistry, particularly protecting group strategies and amide bond formation. By carefully controlling the reaction conditions and employing appropriate purification techniques at each stage, researchers can obtain this valuable chiral building block in high yield and purity. This guide provides a comprehensive framework for undertaking this synthesis, emphasizing the rationale behind each step to empower scientists in their research and development endeavors.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

Hunt, I. (n.d.). Peptide synthesis. University of Calgary. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]

- Li, J., et al. (2021). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society, 143(30), 11453–11460.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Kamal, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963–23969.

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.

- Zhang, Y., et al. (2023).

-

Bio-Synthesis Inc. (2012, November 5). Amino Acid Analysis Overview. Retrieved from [Link]

- Suresh, S., et al. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 117(3), 235–242.

-

AAPPTec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]

- CN103450040A - Synthesis method of D-threonine - Google Patents. (n.d.).

-

AAPPTec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

- Gmeiner, P., et al. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization. Organic letters, 22(11), 4359–4363.

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Sheppard, T. D., et al. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Chem-Impex. (n.d.). O-Benzyl-D-threonine amide hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Production of Atosiban's Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process. Retrieved from [Link]

-

AAPPTec. (n.d.). H-Thr(Bzl)-OBzl HCl. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Novice Chemist's Guide to H-D-Thr(Bzl)-NH2 HCl in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing H-D-Thr(Bzl)-NH2 HCl

This compound is a cornerstone building block for the synthesis of specialized peptides. Its nomenclature reveals four key features that dictate its application in peptide chemistry: the D-configuration of the amino acid, the benzyl protection of the threonine side chain, the C-terminal amide, and its formulation as a hydrochloride salt. Understanding the role of each component is paramount for its effective use.

-

The D-Amino Acid Advantage : While proteins in most higher organisms are composed of L-amino acids, the incorporation of their D-enantiomers, or mirror images, provides a significant strategic advantage in drug design. Peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[1][2]

-

The Benzyl Protecting Group : The hydroxyl group on the side chain of threonine is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation. The benzyl (Bzl) ether is a robust protecting group, particularly well-suited for the Boc/Bzl synthesis strategy.[3][4][5] It is stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc protecting group but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), during the final cleavage of the peptide from the resin.[6][7]

-

The C-Terminal Amide : Many naturally occurring peptides and peptide-based drugs feature a C-terminal amide instead of a carboxylic acid. This modification neutralizes the negative charge of the C-terminus, which can be critical for mimicking the structure of a native protein segment.[8] C-terminal amidation often enhances biological activity and improves the stability of peptides.[9] The synthesis of C-terminally amidated peptides is readily achieved using specialized resins, such as the Rink Amide resin.[8][10]

-

The Hydrochloride Salt : The hydrochloride (HCl) salt improves the stability and handling of the amino acid derivative by protonating the free amine, rendering it less reactive and more crystalline. This salt is easily neutralized during the coupling step of peptide synthesis.

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

This compound is primarily utilized within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while the "permanent" side-chain protecting groups are typically benzyl-based. This strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic reagents, albeit of different strengths. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl groups require a strong acid like HF for removal.[6][7][11]

Core Principles of Boc-SPPS

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The general cycle of Boc-SPPS consists of the following steps:

-

Deprotection : Removal of the Nα-Boc group with TFA.

-

Neutralization : Neutralization of the resulting N-terminal ammonium salt with a hindered base, such as diisopropylethylamine (DIEA).

-

Coupling : Activation of the incoming Boc-protected amino acid and its coupling to the N-terminus of the resin-bound peptide.

-

Washing : Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[6][12]

Practical Application: Synthesizing a Peptide with this compound

This section provides a detailed, step-by-step protocol for the manual synthesis of a model peptide using this compound as the first amino acid on a Rink Amide resin.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | First amino acid |

| Rink Amide Resin | Solid support for C-terminal amide |

| Boc-protected amino acids | Subsequent amino acids in the sequence |

| Dichloromethane (DCM) | Solvent for washing and reactions |

| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling |

| Trifluoroacetic acid (TFA) | Boc deprotection |

| Diisopropylethylamine (DIEA) | Neutralization |

| HBTU/HATU | Coupling reagent |

| HOBt/HOAt | Coupling additive to suppress racemization |

| Piperidine (20% in DMF) | For Fmoc deprotection if using a mixed strategy (not in this protocol) |

| Cleavage Cocktail (e.g., HF with scavengers) | Final cleavage and deprotection |

| Diethyl ether (cold) | Peptide precipitation |

Experimental Workflow Diagram

Caption: Workflow for Boc-SPPS using this compound.

Step-by-Step Protocol

1. Resin Preparation and Swelling

-

Place the Rink Amide resin in a reaction vessel.

-

Add DCM to swell the resin for 30-60 minutes with gentle agitation.

-

Drain the DCM and wash the resin with DMF (3x).

2. First Amino Acid Coupling

-

Since this compound has a free amine, it needs to be Nα-Boc protected first to be used in a standard Boc-SPPS cycle. Alternatively, if starting with a pre-loaded resin is not an option, the first amino acid can be coupled to the resin. For a novice, it is recommended to use pre-loaded resin or to start with a standard Boc-protected amino acid. For the purpose of this guide, we will assume the use of Boc-D-Thr(Bzl)-OH for the first coupling.

-

Dissolve Boc-D-Thr(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (a negative result indicates completion).

3. Nα-Boc Deprotection

-

Wash the resin with DMF (3x) and then DCM (3x).

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 2-5 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[12]

-

Drain the TFA solution and wash the resin with DCM (3x).

4. Neutralization

-

Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2x, 2 minutes each).[7]

-

Wash the resin with DCM (3x) and then DMF (3x).

5. Subsequent Amino Acid Couplings

-

Repeat the coupling step as described in step 2 with the next Boc-protected amino acid in the sequence.

-

Continue the cycle of deprotection, neutralization, and coupling for each subsequent amino acid.

6. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.

-

CAUTION : The following steps involve the use of highly corrosive and toxic hydrogen fluoride (HF). This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[13][14]

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

7. Peptide Precipitation and Purification

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolate the peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance, peptide aggregation | Double couple, use a stronger coupling reagent (e.g., HATU), or switch to a more polar solvent like NMP. |

| Side Reactions during Cleavage | Inadequate scavenging of carbocations | Increase the amount and variety of scavengers in the cleavage cocktail. |

| Racemization | Over-activation of the amino acid | Use an additive like HOBt or HOAt during coupling to suppress racemization. |

| Incomplete Benzyl Group Removal | Insufficient cleavage time or temperature | Extend the HF cleavage time to 2 hours, ensuring the temperature is maintained at 0 °C.[13] |

Safety Considerations

Working with the reagents involved in Boc-SPPS requires strict adherence to safety protocols.

-

TFA : Trifluoroacetic acid is highly corrosive and can cause severe burns. Always handle TFA in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

HF : Hydrogen fluoride is extremely toxic and corrosive. It can cause severe, painful burns that may not be immediately apparent. All work with HF must be conducted in a dedicated, HF-rated fume hood using a specialized apparatus. Appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat, is mandatory. A calcium gluconate gel should be readily available as a first aid measure for HF exposure.[13][14]

-

General Peptide Handling : Treat all synthesized peptides as potentially bioactive and handle them with care. Use appropriate containment measures and wear gloves to avoid direct contact.[15]

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced stability and specific C-terminal functionality. For the novice peptide chemist, a thorough understanding of the Boc/Bzl strategy, coupled with meticulous execution of the synthesis protocol and a steadfast commitment to safety, is the key to success. This guide provides the foundational knowledge and practical steps to confidently incorporate this and similar specialized amino acid derivatives into your peptide synthesis workflows.

References

- D-Amino Acids in Peptide Chemistry: An in-depth Technical Guide. (2025). Benchchem.

- The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design. (2025). Benchchem.

-

How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2013). PMC.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.

- Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). NIH.

- MPSD control peptide TFA-SDS-MedChemExpress. (2026). MedChemExpress.

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (2025). Benchchem.

- The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Books.

- Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019). PMC.

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PMC - NIH.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Amino Acid-Protecting Groups. (n.d.).

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Polypeptide.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.

- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Methods and protocols of modern solid phase peptide synthesis. (2014).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. biosynth.com [biosynth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 15. biovera.com.au [biovera.com.au]

A Technical Guide to the Fundamental Applications of Protected Amino-A_dics

Abstract

Protected amino acids are the foundational pillars of modern peptide science, enabling the precise, stepwise construction of complex peptide chains.[1] This technical guide provides an in-depth exploration of the core applications of these critical reagents, moving beyond simple definitions to elucidate the chemical rationale and strategic considerations that underpin their use. We will dissect the fundamental principles of amino acid protection, compare the dominant synthesis strategies (Fmoc and Boc), and detail their applications in peptide synthesis, drug discovery, and the burgeoning field of material science. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of how these versatile building blocks are leveraged to advance scientific frontiers.

The Imperative of Protection: Controlling Reactivity in Peptide Synthesis

Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and an acidic carboxyl group (-COOH). Many also feature reactive side-chain functionalities.[2] Without intervention, any attempt to form a peptide bond between two amino acids would result in a chaotic polymerization, yielding a complex mixture of unwanted products.[][4]

The core principle of peptide synthesis, therefore, is the use of temporary "protecting groups" (PGs) to mask these reactive sites, ensuring that bond formation occurs only at the desired locations.[][6] An ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It can be readily attached to the specific functional group in high yield.[7]

-

Stability: It remains intact throughout the coupling and deprotection cycles of the growing peptide chain.[]

-

Selective Removal: It can be cleaved under specific, mild conditions that do not affect other protecting groups or the integrity of the peptide backbone.[][7]

-

Minimal Side Reactions: Its removal should not generate byproducts that interfere with the synthesis or purification.[]

This concept of selective removal is the basis of orthogonal protection , a cornerstone of modern peptide chemistry. Orthogonality refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy, where each class is removable by a unique chemical mechanism without disturbing the others.[8][9] This allows for precise, stepwise control over the entire synthetic process.[6][8]

Core Chemistries: A Tale of Two Strategies (Fmoc vs. Boc)

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for peptide production, and it is largely defined by two primary protection strategies for the α-amino group: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).[10][]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Reagent | 20-50% Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Z) |

| Final Cleavage | TFA-based cocktail | Strong acids (HF, TFMSA) |

| Orthogonality | Fully Orthogonal[9] | Quasi-orthogonal[7] |

| Key Advantage | Milder conditions, easier automation[4][12] | Better for hydrophobic/aggregating sequences[10] |

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy has become the most widely adopted method for SPPS due to its milder reaction conditions.[4][] The Fmoc group is stable to acids but is readily cleaved by a weak base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[12] The side chains are protected with acid-labile groups, such as tert-butyl (tBu) or trityl (Trt).[] This creates a truly orthogonal system: the base-labile Fmoc group can be removed repeatedly at each cycle without affecting the acid-labile side-chain protectors.[9][] The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is accomplished in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[4]

Workflow: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc/Bzl Strategy: The Classic Approach

The Boc/benzyl strategy predates the Fmoc method.[13] Here, the α-amino group is protected by the acid-labile Boc group, which is removed at each step with a moderately strong acid like TFA.[9][10] The side-chain functional groups are protected by groups that require a much stronger acid for removal, such as benzyl (Bzl) ethers or benzyloxycarbonyl (Z) groups.[9] The final cleavage from the resin requires very harsh conditions, typically using hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10] While effective, the repeated acid treatments can be detrimental to sensitive peptide sequences, and the harsh final cleavage requires specialized equipment.[12] However, the Boc strategy remains valuable for the synthesis of highly hydrophobic peptides that are prone to aggregation, as the protonated state of the N-terminus after Boc removal can improve solubility and coupling efficiency.[10]

The Armory of Protection: Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical for success and is dictated by the chosen α-amino strategy (Fmoc or Boc) and the specific amino acid.[14] The goal is to select a group that is stable during the iterative deprotection/coupling cycles but can be cleanly removed during the final cleavage step.[8]

| Amino Acid (AA) | Reactive Group | Common Fmoc/tBu PGs | Common Boc/Bzl PGs |

| Arginine (Arg) | Guanidinium | Pbf, Pmc | Tos, Mts |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu | OBzl, OcHex |

| Cysteine (Cys) | Thiol (-SH) | Trt, Acm, tBu | 4-MeBzl, Acm |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu | OBzl, OcHex |

| Histidine (His) | Imidazole | Trt, Boc | Dnp, Tos, Bom |

| Lysine (Lys) | Amine (-NH₂) | Boc | 2-Cl-Z, Fmoc |

| Serine (Ser) | Hydroxyl (-OH) | tBu | Bzl |

| Threonine (Thr) | Hydroxyl (-OH) | tBu | Bzl |

| Tryptophan (Trp) | Indole | Boc | For |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu | 2-Br-Z, Bzl |

Data synthesized from multiple sources.[7][15][16]

The use of "auxiliary" orthogonal protecting groups, such as Alloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), allows for selective side-chain manipulation.[15] These groups can be removed under specific conditions (e.g., palladium catalysis for Alloc, hydrazine for Dde/ivDde) without affecting Fmoc, Boc, or tBu groups.[15] This enables the synthesis of complex structures like branched, cyclic, or labeled peptides.

Core Applications of Protected Amino Acids

Peptide Synthesis: The Primary Domain

The most fundamental application of protected amino acids is the chemical synthesis of peptides. This can be performed using two primary methodologies:

-

Solid-Phase Peptide Synthesis (SPPS): As described above, this is the most common method. The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled step-by-step.[12][17] The solid support simplifies the purification process, as excess reagents and byproducts are simply washed away after each reaction step.[12]

-

Solution-Phase Peptide Synthesis (LPPS): Also known as liquid-phase synthesis, this classic method involves carrying out all reactions in a homogenous solution.[18][19] While it avoids the use of a solid support, it requires purification (often by chromatography or recrystallization) after each step, making it more labor-intensive and difficult to automate.[18][19] However, LPPS is often preferred for large-scale industrial production of shorter peptides and for synthesizing fragments that will be joined together later.[19][20]

Protocol: Standard Boc Protection of an Amino Acid

This protocol describes a general method for protecting the α-amino group of an amino acid with a Boc group.

Materials:

-

Amino Acid

-

Dioxane

-

Water

-

1M Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.[21]

-

Reaction: Cool the solution in an ice bath. Add 1.1 equivalents of Boc₂O and stir the mixture vigorously. Allow the reaction to warm to room temperature and stir for 2-4 hours.[21]

-

Work-up: Concentrate the solution under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[21]

Drug Discovery and Development

Protected amino acids are indispensable in medicinal chemistry and drug development.[]

-

Peptide Therapeutics: They are the essential building blocks for synthesizing peptide-based drugs, which are used to treat a wide range of diseases, including cancer, diabetes, and viral infections.[][23]

-

Peptidomimetics: Chemists use protected natural and unnatural amino acids to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased potency.[13][23] The synthesis of these complex structures often relies on sophisticated orthogonal protection strategies.[24]

-

Prodrugs: Amino acids can be conjugated to small molecule drugs to create prodrugs.[][26] This strategy can improve a drug's solubility, permeability, and targeting, or protect it from premature metabolism.[][26][27] The amino acid promoiety is later cleaved in the body to release the active drug.[26]

Diagram: Role in Drug Discovery

Caption: Protected amino acids as versatile starting materials in drug discovery pipelines.

Material Science and Nanotechnology

The applications of protected amino acids are expanding beyond biochemistry into material science.

-

Functionalized Surfaces: By using protection/deprotection strategies, material surfaces can be precisely functionalized with peptides, creating biocompatible materials for medical implants or biosensors.[]

-

Nanomaterials Synthesis: Amino acids themselves can act as reducing and stabilizing agents in the green synthesis of noble metal nanoparticles (e.g., gold, silver).[28] Their functional groups coordinate with the metal surfaces, allowing for control over the size and morphology of the resulting nanomaterials.[28]

-

Corrosion Inhibition: Certain amino acids and their derivatives are effective, environmentally friendly corrosion inhibitors for metals due to the presence of heteroatoms (N, O) that can adsorb onto the metal surface.[29][30]

Conclusion

The strategic use of protecting groups has transformed amino acids from simple biomolecules into precision-engineered building blocks. This control over reactivity is the linchpin of modern peptide synthesis, enabling the routine construction of highly complex and lengthy peptides. The principles of orthogonality, embodied by the dominant Fmoc and Boc strategies, provide chemists with the flexibility to synthesize not only linear peptides but also sophisticated peptidomimetics and conjugates for drug discovery. As research continues to push the boundaries of molecular engineering, the fundamental applications of protected amino acids will undoubtedly expand, cementing their role as one of the most vital tools in the scientist's arsenal.

References

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. (n.d.). BenchChem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.

- Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.). BOC Sciences.

- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.). BOC Sciences.

- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). National Institutes of Health.

- Peptide Synthesis - FAQ | AAPPTEC. (n.d.). AAPPTEC.

- Basic Peptides synthesis introduction - LifeTein®. (n.d.). LifeTein.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers, 55(2), 123-39.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Self-published.

- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.). Biosynth.

- Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.). Springer Nature.

- Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.). BOC Sciences.

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.). BOC Sciences.

- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). Self-published.

- Amino Acid-Protecting Groups. (n.d.). SciSpace.

- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-published.

- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.). AltaBioscience.

- Introduction to Peptide Synthesis Methods - Bachem. (n.d.). Bachem.

- Amino Acid-Protecting Groups. (n.d.). Self-published.

- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis - Benchchem. (n.d.). BenchChem.

- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). Self-published.

- 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. (2025). Chemistry LibreTexts.

- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry.

- High throughput synthesis of peptides and peptidomimetics - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.

- Amino Acids for Prodrug Development - BOC Sciences. (n.d.). BOC Sciences.

- WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents. (n.d.). Google Patents.

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science.

- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). Self-published.

- Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Aapptec.

- Amino Acids in the Development of Prodrugs - MDPI. (n.d.). MDPI.

- Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025). Self-published.

- The Role of Amino Acids in Pharmaceuticals - Oakwood Labs. (n.d.). Oakwood Labs.

- Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.). BOC Sciences.

- Industrial Applications of Amino-acids - ResearchGate. (2025). ResearchGate.

- Amino acids and related polymers-mediated versatile noble metal nanomaterials: Engineered design, antibacterial mechanisms and food preservation - NIH. (2025). National Institutes of Health.

- Protected Amino Acids - Creative Peptides. (n.d.). Creative Peptides.

- Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline - MDPI. (n.d.). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 12. lifetein.com [lifetein.com]

- 13. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 21. Amine Protection / Deprotection [fishersci.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 28. Amino acids and related polymers-mediated versatile noble metal nanomaterials: Engineered design, antibacterial mechanisms and food preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to H-D-Thr(bzl)-NH2 HCl: A Chiral Building Block for Advanced Drug Discovery

For researchers, scientists, and professionals dedicated to the intricate art of drug development, the selection of molecular constituents is a critical determinant of therapeutic success. Among the vast arsenal of chiral building blocks, O-Benzyl-D-threonine amide hydrochloride, systematically known as (2R,3S)-2-amino-3-(benzyloxy)butanamide hydrochloride, presents a unique and powerful tool. This guide offers a comprehensive exploration of its core attributes, strategic applications, and the technical rationale behind its use in pioneering peptide and peptidomimetic-based therapeutics.

Core Compound Identification and Properties

The foundational step in harnessing any chemical entity is a precise understanding of its identity and characteristics. H-D-Thr(bzl)-NH2 HCl is a derivative of D-threonine, a non-proteinogenic stereoisomer of the essential amino acid L-threonine. The key modifications—a benzyl ether protecting the side-chain hydroxyl group and an amide at the C-terminus—imbue it with specific functionalities crucial for synthetic chemistry and pharmacological stability.

| Property | Value | Source(s) |

| CAS Number | 201275-09-4 | [] |

| Molecular Formula | C11H16N2O2·HCl | [] |

| Molecular Weight | 244.72 g/mol | [] |

| IUPAC Name | (2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride | [] |

| Synonyms | O-Benzyl-D-threonine amide hydrochloride, D-Thr(Bzl)-NH2 HCl | [] |

| Appearance | White powder | [] |

| Storage Conditions | 2-8 °C, protected from moisture | [] |

The Strategic Imperative for D-Amino Acids in Peptide Therapeutics

The incorporation of D-amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at overcoming the inherent pharmacokinetic limitations of their natural L-amino acid counterparts.

Enhancing Proteolytic Stability

Peptides composed exclusively of L-amino acids are rapidly degraded by proteases in the body, leading to a short in-vivo half-life. The stereochemistry of D-amino acids renders the peptide bonds resistant to cleavage by most endogenous proteases, significantly extending the therapeutic window of the drug. This enhanced stability is a critical factor in designing viable peptide therapeutics.

Modulating Biological Activity and Receptor Affinity

The introduction of a D-amino acid can induce specific conformational changes in a peptide's secondary structure. This can lead to altered, and sometimes enhanced, binding affinity and selectivity for its biological target. Researchers leverage this to fine-tune the pharmacological profile of a peptide, potentially reducing off-target effects and improving efficacy.

The Benzyl Protecting Group: A Deliberate Choice in Synthesis

The hydroxyl group on the threonine side chain is a reactive nucleophile that can interfere with peptide bond formation during synthesis, leading to undesirable side products through O-acylation. The use of a benzyl (Bzl) ether as a protecting group is a strategic choice to prevent these side reactions.

The benzyl group is favored for its relative stability under the conditions used for N-α-Fmoc deprotection (piperidine treatment) in Solid-Phase Peptide Synthesis (SPPS), yet it can be reliably removed during the final cleavage from the resin and global deprotection step, typically using strong acids like trifluoroacetic acid (TFA) in the presence of scavengers.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

-

N-α-Protection: The synthesis would commence with the protection of the alpha-amino group of D-threonine, typically with a tert-butyloxycarbonyl (Boc) group.

-

Side-Chain Benzylation: The hydroxyl side chain is then benzylated, for instance, using benzyl bromide in the presence of a strong base like sodium hydride.

-

C-Terminus Amidation: The carboxylic acid is converted to a primary amide. This can be achieved through activation with a coupling reagent (e.g., HBTU) followed by reaction with an ammonia source.

-

Deprotection: Finally, the N-α-Boc group is removed under acidic conditions, such as with hydrochloric acid in an organic solvent, to yield the desired hydrochloride salt.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A single, sharp peak is indicative of a pure substance.

-

Mass Spectrometry (MS): To confirm the molecular weight. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]+.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of O-Benzyl-D-threonine amide hydrochloride.

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the amide, amine hydrochloride, and benzyl ether groups should be present.

Application in Peptide Synthesis and Drug Design

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), particularly when a D-amino acid with a C-terminal amide is required at a specific position in the peptide sequence.

Generalized SPPS Workflow for Incorporation

The incorporation of a protected D-amino acid follows the general principles of SPPS. The diagram below illustrates a typical cycle for adding an amino acid to a growing peptide chain on a solid support.

Caption: Generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Impact on Signaling Pathways and Therapeutic Potential

Threonine is not merely a structural component of proteins; it also plays a role in cellular signaling. Threonine residues are key sites for post-translational modifications like phosphorylation, which are fundamental to the regulation of numerous signaling pathways. L-threonine metabolism has been linked to the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3]

By incorporating a stable D-threonine derivative into a peptide therapeutic, researchers can design molecules that:

-

Act as stable inhibitors or modulators of kinases and phosphatases involved in these pathways.

-

Mimic or block natural peptide ligands that interact with receptors, thereby influencing downstream signaling cascades.

-

Serve as tools for studying metabolic pathways due to their prolonged presence and resistance to degradation.[]

The use of this compound allows for the synthesis of peptidomimetics with enhanced drug-like properties, opening avenues for the development of novel therapeutics for cancer, metabolic disorders, and inflammatory diseases.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for the modern drug developer. Its unique combination of a D-chiral center, a protected hydroxyl side chain, and a C-terminal amide provides a powerful platform for constructing peptides and peptidomimetics with enhanced stability and tailored biological activity. A thorough understanding of its properties, the rationale for its use, and the methodologies for its incorporation are essential for any researcher or scientist aiming to push the boundaries of peptide-based drug discovery.

References

-

Jiang, W., Wu, P., Zhou, X. et al. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli × Leiocassis longirostris. British Journal of Nutrition. 2019. [Link]

-

Tang, Q., et al. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel). 2021. [Link]

Sources

- 2. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli♀ × Leiocassis longirostris♂ | British Journal of Nutrition | Cambridge Core [cambridge.org]

Methodological & Application

Application Note: Strategies for Efficient Coupling of H-D-Thr(Bzl)-NH2 HCl in Solid-Phase Peptide Synthesis

Abstract

The incorporation of sterically hindered amino acids is a persistent challenge in Solid-Phase Peptide Synthesis (SPPS). H-D-Thr(Bzl)-NH2, a β-branched and side-chain protected amino acid derivative, exemplifies this challenge. Its successful coupling to a growing peptide chain, particularly when synthesizing a C-terminal peptide amide, requires careful selection of coupling reagents and optimized protocols to ensure high yields and purity. This guide provides a comprehensive analysis of modern coupling reagents, detailed experimental protocols, and troubleshooting strategies tailored for the efficient incorporation of H-D-Thr(Bzl)-NH2 into peptide sequences using Fmoc-based SPPS.

The Challenge: Steric Hindrance and Reactivity of H-D-Thr(Bzl)-NH2

The successful synthesis of peptides containing H-D-Thr(Bzl)-NH2 hinges on overcoming several intrinsic molecular hurdles. Understanding these challenges is the first step toward developing a robust synthetic strategy.

-

β-Branching and Steric Hindrance: Threonine is a β-branched amino acid, meaning it has a substituent on the carbon atom adjacent (β) to the α-carbon. This branching, compounded by the bulky benzyl (Bzl) ether protecting group on the side-chain hydroxyl, creates significant steric hindrance around the α-amino group. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation and leading to incomplete reactions.[1][2]

-

C-Terminal Amide Synthesis: This guide focuses on protocols for synthesizing peptides with a C-terminal amide, a common modification in many biologically active peptides. This is typically achieved using a resin functionalized with an appropriate linker, such as the Rink Amide linker, which releases the peptide as a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[3][4] The coupling of the first amino acid to this resin, and all subsequent couplings, must be highly efficient to prevent the accumulation of deletion sequences.

-

Hydrochloride Salt Form: The starting material, H-D-Thr(Bzl)-NH2·HCl, is supplied as a hydrochloride salt to improve its stability and handling.[5] Prior to the coupling reaction, the HCl salt must be neutralized in situ by a non-nucleophilic base to liberate the free α-amino group, which is the reactive species for peptide bond formation. The choice and amount of base are critical to ensure complete neutralization without inducing side reactions.[6]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is arguably the most critical factor for overcoming the steric challenges posed by H-D-Thr(Bzl)-NH2. Modern coupling reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium), each with distinct mechanisms and efficiencies.[7]

Onium Salt Reagents: The Gold Standard for Hindered Couplings

Onium salt-based reagents are renowned for their high reactivity, rapid kinetics, and superior performance in sterically demanding couplings.[8] They function by reacting with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive active ester intermediate.[9]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely considered one of the most effective coupling reagents, especially for hindered amino acids.[7][8] It forms a highly reactive OAt active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[9]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU with comparable efficiency in many applications. It generates a reactive O-6-ClBt ester, which is more reactive than the OBt esters formed by older reagents like HBTU.[10]

Carbodiimide Reagents: A Cost-Effective Alternative

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are a classic and cost-effective class of coupling reagents.[11] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]

-

DIC/OxymaPure®: When used alone, DIC can lead to significant racemization and other side reactions. However, when combined with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate), it forms an active oxime ester that is less prone to racemization and highly efficient.[12][13] While generally robust, the DIC/Oxyma system can have slightly slower kinetics than HATU, which may be a disadvantage for extremely difficult couplings.[2] It's also important to note that under certain conditions, particularly with excess reagents, the combination of DIC and Oxyma can generate hydrogen cyanide (HCN) as a byproduct, necessitating careful handling and protocol adherence.[14][15]

Data Summary: Coupling Reagent Comparison

| Reagent System | Class | Mechanism | Relative Speed | Efficacy with Hindered AA | Racemization Risk | Key Considerations |

| HATU | Aminium Salt | Forms OAt active ester | Very Fast | Excellent | Very Low | High cost; potential for guanidinylation side reaction if used improperly.[8][16] |

| HCTU | Aminium Salt | Forms O-6-ClBt active ester | Very Fast | Excellent | Very Low | More cost-effective than HATU; highly efficient. |

| DIC/OxymaPure® | Carbodiimide | Forms Oxime active ester | Fast | Very Good | Low | Cost-effective; potential for HCN generation.[12][15] |

Experimental Protocols

The following protocols are designed for Fmoc-based SPPS on a 0.1 mmol scale using Rink Amide resin for the synthesis of a C-terminal peptide amide. All procedures should be performed in a well-ventilated fume hood.

General SPPS Workflow

The overall process for each amino acid addition follows a standard cycle. The critical step for incorporating H-D-Thr(Bzl)-NH2 is the coupling reaction itself.

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting Guide

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser test after first coupling | 1. Insufficient reaction time. 2. Inefficient coupling reagent for the specific sequence. 3. Poor quality of solvents (e.g., DMF containing amines). [4] 4. Peptide aggregation on resin. | 1. Perform a second coupling (recouple) for the same duration. 2. Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU). 3. Use fresh, high-quality, amine-free DMF. 4. Consider using N-Methylpyrrolidone (NMP) as a solvent or adding chaotropic salts. [17] |

| Low final peptide yield/purity | 1. Incomplete coupling at the hindered Thr residue, leading to deletion sequences. 2. Incomplete Fmoc deprotection in previous steps. 3. Side reactions during coupling or final cleavage. | 1. Implement a double coupling strategy for the Thr residue as standard. [18] 2. Extend Fmoc deprotection time or perform a double deprotection. 3. Ensure proper scavengers are used during TFA cleavage, especially with benzyl protecting groups. |

| Guanidinylation side product observed (Mass spec) | Use of excess aminium/uronium reagents (e.g., HATU, HCTU) with a slow coupling reaction. [8][16] | 1. Use a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction. 2. Avoid large excesses of the aminium reagent and base. 3. Ensure pre-activation time is minimal before adding to the resin. |

Conclusion

The successful incorporation of the sterically demanding H-D-Thr(Bzl)-NH2 residue in SPPS is readily achievable with the appropriate selection of reagents and adherence to optimized protocols. For maximum efficiency and purity, onium salt reagents such as HATU and HCTU are highly recommended due to their rapid kinetics and effectiveness in overcoming steric hindrance. A cost-effective, albeit slightly less potent, alternative is the DIC/OxymaPure® system. In all cases, the progress of the coupling reaction must be diligently monitored, and strategies such as double coupling and capping should be employed to minimize the formation of impurities. By understanding the underlying chemical challenges and implementing these robust protocols, researchers can confidently synthesize complex threonine-containing peptide amides.

References

-

Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

-

Rajasekharan Pillai, V. N., & Mutter, M. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

- Bofill, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency with Pseudoproline Dipeptides. BenchChem.

- Gómez-Mora, V., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

-

Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

- Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.

-

Organic Letters. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Review of H-Thr-OBzl.

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

ResearchGate. (2022). Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. Retrieved from [Link]

-

ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

-

Reddit. (2024). Solid Phase Peptide Synthesis Help. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis.

-

Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

- Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.

- McFarland, B., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry.

- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

-

Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]

- AAPPTec. (n.d.).

- BenchChem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. BenchChem.

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. file.globalso.com [file.globalso.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. mesalabs.com [mesalabs.com]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. digital.csic.es [digital.csic.es]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

Application Notes & Protocols: Strategic Deprotection of the Benzyl Group from H-D-Thr(Bzl)-NH2 HCl

Introduction: The Strategic Role of the Benzyl Ether in Threonine Protection

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The benzyl (Bzl) group is a cornerstone for protecting the side-chain hydroxyl functionality of serine and threonine.[1][2] Its popularity stems from its robust stability across a wide range of reaction conditions, including the basic conditions used for Fmoc-group removal and the acidic conditions for Boc-group cleavage, making it a versatile tool in orthogonal synthesis strategies.[2][3]

This guide focuses on the deprotection of a specific, yet representative substrate: H-D-Thr(Bzl)-NH2 HCl. This molecule presents three key features for consideration: a D-configuration amino acid, a primary amide at the C-terminus, and its formulation as a hydrochloride salt. The successful removal of the benzyl ether to yield H-D-Thr-NH2 is a critical step that requires careful selection of methodology to ensure high yield, purity, and preservation of stereochemical integrity. This document provides a comprehensive overview of the primary deprotection mechanisms, detailed experimental protocols, and the scientific rationale behind procedural choices, aimed at equipping researchers with the knowledge for efficient and reliable synthesis.

Core Principles and Mechanistic Insights into Benzyl Ether Cleavage

The cleavage of the benzylic C-O bond, while requiring specific conditions, can be accomplished through several reliable pathways. The choice of method is dictated by the overall molecular composition and the presence of other sensitive functional groups.

Catalytic Hydrogenolysis: The Gold Standard

Catalytic hydrogenolysis is the most widely employed method for benzyl ether deprotection due to its clean and high-yielding nature.[4][5] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Mechanism: The process involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex.[4][6] Molecular hydrogen (H₂) is also adsorbed and activated by the palladium surface. A subsequent hydrogen transfer facilitates the cleavage of the C-O bond, releasing the free alcohol. Finally, reductive elimination expels toluene and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[4] The only stoichiometric byproduct is toluene, which is volatile and easily removed.

Catalytic Transfer Hydrogenation (CTH): A Convenient Alternative

For laboratories not equipped for handling hydrogen gas or for substrates sensitive to high pressures, Catalytic Transfer Hydrogenation (CTH) offers a practical and efficient alternative.[7][8][9] This method avoids the use of gaseous H₂ by employing a hydrogen donor molecule that, in the presence of the catalyst, transfers hydrogen to the substrate.

Mechanism: Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[5][7][9] The catalyst (e.g., 10% Pd/C) facilitates the decomposition of the donor to generate activated hydrogen in situ, which then participates in the hydrogenolysis mechanism described above.[10] CTH is often faster and can be performed at atmospheric pressure using standard laboratory glassware.[9]

Acid-Catalyzed Cleavage: For Hydrogenation-Sensitive Substrates

When a molecule contains functional groups that are susceptible to reduction (e.g., alkynes, alkenes, nitro groups, or certain other protecting groups), acid-catalyzed cleavage provides an orthogonal deprotection route.[3][5][10]

Mechanism: This method relies on strong protic acids (e.g., Trifluoroacetic Acid - TFA) or Lewis acids (e.g., BBr₃, BCl₃).[11][12] The reaction is initiated by the protonation of the ether oxygen atom by the acid.[11] This protonation converts the hydroxyl group into a much better leaving group. The C-O bond is then cleaved, often through an Sₙ1 or Sₙ2 pathway, generating the free alcohol and a benzyl carbocation. This carbocation is typically trapped by a nucleophile or scavenger present in the reaction mixture to prevent side reactions like re-alkylation of the product or other nucleophilic residues.[12]

Method Selection: A Strategic Decision Framework

Choosing the optimal deprotection strategy is critical for success. The following flowchart and considerations will guide the researcher to the most appropriate protocol.

Caption: Decision flowchart for selecting a deprotection method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenolysis (H₂/Pd-C)

This method is preferred for its high efficiency and clean reaction profile when the substrate is compatible.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M concentration)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Procedure:

-

To a round-bottom flask suitable for hydrogenation, add this compound.

-

Add the solvent (e.g., MeOH) to dissolve the substrate completely.

-

Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. The catalyst should be handled with care as dry Pd/C can be pyrophoric.

-

Seal the reaction vessel and purge the system by evacuating and refilling with inert gas three times to remove all oxygen.

-

Introduce hydrogen gas to the system (typically 1 atm for a balloon setup or up to 4 bar for a Parr apparatus).[13]

-

Stir the reaction mixture vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (See Section 5).

-

Upon completion (typically 2-16 hours), carefully vent the excess hydrogen gas and purge the system with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13] Wash the filter cake with a small amount of the reaction solvent to ensure complete product recovery.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude H-D-Thr-NH2 HCl.

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)

An excellent and convenient method that avoids the need for specialized hydrogenation equipment.[7][14]

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 mol% Pd)

-